Higher Topological Polar Surface Area (TPSA) vs. 8-Hydroxyquinoline and 3-Hydroxyquinoline Alters Permeability Profile
2-Amino-3-hydroxyquinoline exhibits a TPSA of 59.1 Ų, which is 78.5% higher than the 33.1 Ų value shared by both 3-hydroxyquinoline and 8-hydroxyquinoline [1]. This difference arises from the additional amino group contributing polar surface area and an extra hydrogen bond donor. The elevated TPSA, combined with a lower XLogP3 (1.5 vs. 2.1 for 3-hydroxyquinoline and 2.0 for 8-hydroxyquinoline), predicts reduced passive membrane permeability relative to mono-substituted analogs [2]. For researchers selecting a quinoline scaffold where blood-brain barrier penetration or cellular uptake must be modulated, these quantitative differences in TPSA and logP provide a measurable basis for choosing 2-amino-3-hydroxyquinoline over the more lipophilic 8-hydroxyquinoline series.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | TPSA = 59.1 Ų; XLogP3 = 1.5; HBD = 2; HBA = 3 |
| Comparator Or Baseline | 8-Hydroxyquinoline: TPSA = 33.1 Ų, XLogP3 = 2.0, HBD = 1, HBA = 2; 3-Hydroxyquinoline: TPSA = 33.1 Ų, XLogP3 = 2.1, HBD = 1, HBA = 2 |
| Quantified Difference | TPSA increase of +26.0 Ų (+78.5%) vs. both 3-hydroxyquinoline and 8-hydroxyquinoline; XLogP3 decrease of -0.6 vs. 3-hydroxyquinoline and -0.5 vs. 8-hydroxyquinoline |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm, Cactvs 3.4.8.18 for TPSA/HBD/HBA) |
Why This Matters
The 78.5% increase in TPSA and reduction in logP quantitatively predict altered membrane permeability, directly affecting suitability for CNS-targeted vs. peripheral applications in drug discovery programs.
- [1] PubChem Compound Summary: CID 22266807 (2-Amino-3-hydroxyquinoline), CID 11376 (3-Hydroxyquinoline), CID 1923 (8-Hydroxyquinoline). Computed Properties section — TPSA, XLogP3, HBD, HBA values. View Source
- [2] PubChem Compound Summary CID 22266807 vs. CID 1923 and CID 11376. Comparative computed property analysis. View Source
